6-Bromo-2-methyl-3-(trifluoromethyl)phenol
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Overview
Description
6-Bromo-2-methyl-3-(trifluoromethyl)phenol: is an organic compound with the molecular formula C8H6BrF3O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-3-(trifluoromethyl)phenol typically involves the bromination of 2-methyl-3-(trifluoromethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Bromo-2-methyl-3-(trifluoromethyl)phenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methyl-3-(trifluoromethyl)phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-methyl-3-(trifluoromethyl)phenol.
Substitution: Formation of substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-2-methyl-3-(trifluoromethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing molecules with specific properties.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3-(trifluoromethyl)phenol depends on its specific application. In chemical reactions, the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)phenol: Similar structure but with different substitution pattern.
4-(trifluoromethyl)phenol: Lacks the bromine and methyl groups.
2-Methyl-3-(trifluoromethyl)phenol: Lacks the bromine substituent.
Uniqueness: 6-Bromo-2-methyl-3-(trifluoromethyl)phenol is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6BrF3O |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6BrF3O/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3,13H,1H3 |
InChI Key |
QPXGNOHDHNWKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)Br)C(F)(F)F |
Origin of Product |
United States |
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